molecular formula C19H18N2O2 B15081336 2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide

2,5-dimethyl-N'-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide

Cat. No.: B15081336
M. Wt: 306.4 g/mol
InChI Key: DEOMEBHENMPRGP-DEDYPNTBSA-N
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Description

2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide is a complex organic compound with the molecular formula C19H18N2O2. This compound is known for its unique structure, which includes a furan ring, a naphthyl group, and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide typically involves the condensation reaction between 2,5-dimethyl-3-furoic acid hydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethyl-N’-[(E)-1-(2,3,4-trichlorophenyl)ethylidene]-3-furohydrazide
  • 2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-thiohydrazide

Uniqueness

2,5-dimethyl-N’-[(E)-1-(2-naphthyl)ethylidene]-3-furohydrazide is unique due to its specific combination of a furan ring, a naphthyl group, and a hydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-1-naphthalen-2-ylethylideneamino]furan-3-carboxamide

InChI

InChI=1S/C19H18N2O2/c1-12-10-18(14(3)23-12)19(22)21-20-13(2)16-9-8-15-6-4-5-7-17(15)11-16/h4-11H,1-3H3,(H,21,22)/b20-13+

InChI Key

DEOMEBHENMPRGP-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C(\C)/C2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC3=CC=CC=C3C=C2

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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